(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Brand Name:
Vulcanchem
CAS No.:
176590-77-5
VCID:
VC20934046
InChI:
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
SMILES:
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Molecular Formula:
C18H18O6
Molecular Weight:
330.3 g/mol
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
CAS No.: 176590-77-5
Cat. No.: VC20934046
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176590-77-5 |
|---|---|
| Molecular Formula | C18H18O6 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | [(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
| Standard InChI | InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 |
| Standard InChI Key | DJOUKNAKSJTIKP-HZPDHXFCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O |
| SMILES | C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator